molecular formula C₁₅H₁₄N₂O₅S B1141972 [6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5 CAS No. 71542-79-5

[6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5

Cat. No.: B1141972
CAS No.: 71542-79-5
M. Wt: 334.35
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Description

Fundamental Classification and Nomenclature

This compound belongs to the penam subclass of β-lactam antibiotics, characterized by a bicyclic system comprising a β-lactam ring fused to a five-membered thiazolidine ring. Its structure includes a benzoylamino side chain at position 7 and a methyl group at position 3, which are critical for its biochemical interactions. The "5-oxide" designation refers to the sulfoxide modification on the thiazolidine sulfur atom, a feature that influences both stability and reactivity.

Historical Context in β-Lactam Chemistry

The discovery of penicillin in 1928 by Alexander Fleming marked the advent of β-lactam antibiotics. Subsequent efforts to overcome bacterial resistance mechanisms, such as β-lactamase enzymes, led to structural modifications of the penicillin core. The introduction of sulfoxide groups (as seen in this compound) emerged as a strategy to enhance chemical stability and synthetic utility, particularly in the production of cephalosporin intermediates. This compound represents a mid-20th-century innovation in semisynthetic antibiotic development, bridging classical penicillins and advanced β-lactamase inhibitors.

Chemical Registration Data

CAS Registry Number and Database Identifiers

Identifier Value
CAS Registry Number 71542-79-5
PubChem CID 2666
ChemSpider ID 2567

These identifiers are standardized across chemical databases, enabling precise tracking in pharmacological research.

Molecular Formula and Weight Analysis

Property Value
Molecular Formula C₁₅H₁₄N₂O₅S
Molecular Weight 334.35 g/mol

The formula aligns with penam derivatives but distinguishes itself through the sulfoxide group (O=S=O) and benzoylamino substitution.

IUPAC and Alternative Naming Conventions

  • IUPAC Name : [6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide
  • Alternative Names :
    • 7-Benzoylamino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sulfoxide
    • USBiological Cat. No. 162215

The naming reflects stereochemical specificity (6R,6α,7β) and functional group positioning.

Structural Position in Antibacterial Agent Development

The compound’s bicyclic penam core serves as a scaffold for antibiotic activity by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Key structural features include:

Feature Role in Bioactivity
β-Lactam Ring Binds to PBPs, disrupting peptidoglycan crosslinking
Benzoylamino Group Enhances lipid solubility and target affinity
Sulfoxide Modification Reduces susceptibility to β-lactamase hydrolysis

Comparative studies with penicillin G (C₁₆H₁₈N₂O₄S) highlight its unique sulfoxide moiety, which differentiates its chemical reactivity from non-oxidized penams. This structural innovation positioned it as a precursor in synthesizing cephalosporins and carbapenems, which dominated antibiotic development in the 1970s–1990s.

Properties

CAS No.

71542-79-5

Molecular Formula

C₁₅H₁₄N₂O₅S

Molecular Weight

334.35

Origin of Product

United States

Preparation Methods

Six-Step Industrial Synthesis from GCLE Intermediate

The most well-documented method originates from a patented route starting with (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester (GCLE). This process involves six sequential steps:

  • Zinc-Mediated Dechlorination :
    GCLE reacts with activated zinc powder and ammonium chloride in DMF at 10°C for 20 minutes, yielding a white solid intermediate (96% yield). The zinc selectively reduces the chloromethyl group to a hydroxyl group while preserving the β-lactam ring.

  • Peracetic Acid Oxidation :
    The hydroxyl intermediate undergoes oxidation with 18% peracetic acid in dichloromethane at 5°C, forming a ketone derivative. Temperature control (<10°C) is critical to avoid β-lactam ring degradation.

  • Methanesulfonylation :
    Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) converts the ketone to a mesylate ester, enhancing leaving-group ability for subsequent nucleophilic substitution.

  • Phosphorus Trichloride-Mediated Cyclization :
    Treatment with PCl₃ in DMF at 0°C induces cyclization, forming the bicyclo[4.2.0]octene core. This step establishes the stereochemistry at C6 and C7.

  • Zinc-Acetic Acid Reduction :
    Zinc powder in acetic acid reduces residual sulfoxide groups, achieving a 91.2% yield of the deprotected intermediate.

  • Enzymatic Deprotection :
    Semacylase PG-450 removes the p-methoxybenzyl and phenylacetyl protecting groups, yielding the final product with >95% enantiomeric excess.

Key Data Table: Industrial Synthesis Parameters

StepReagents/ConditionsYieldCritical Parameters
1Zn, NH₄Cl, DMF, 10°C96%Zn activation via HCl wash
218% CH₃COOOH, CH₂Cl₂, 5°C89%Strict temp control (<10°C)
3MsCl, Et₃N, DMF85%Anhydrous conditions
4PCl₃, DMF, 0°C78%Exclusion of moisture
5Zn, CH₃COOH, 25–30°C91.2%Stoichiometric Zn excess
6Semacylase PG-450, pH 7.488%Enzyme activity optimization

Critical Analysis of Methodologies

Stereochemical Control

The industrial method achieves the desired 6R,7β configuration through:

  • Substrate-Controlled Cyclization : The conformation of the mesylate intermediate dictates the stereochemical outcome during PCl₃-mediated cyclization.

  • Enzymatic Specificity : Semacylase PG-450 selectively cleaves the phenylacetyl group without racemizing the β-lactam ring.

Yield Optimization Challenges

  • Peracetic Acid Instability : Decomposition of peracetic acid above 10°C necessitates cryogenic conditions, increasing operational costs.

  • Zinc Activation : Pretreating zinc powder with dilute HCl improves reactivity by removing oxide layers, but residual HCl can protonate the β-lactam nitrogen, requiring careful neutralization .

Chemical Reactions Analysis

Types of Reactions

[6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Antibacterial Activity

The primary application of this compound lies in its antibacterial activity . It exhibits broad-spectrum efficacy against both gram-positive and gram-negative bacteria by inhibiting peptidoglycan synthesis, a crucial component of bacterial cell walls. This mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for cell wall integrity and bacterial growth.

Treatment of Resistant Strains

Recent studies have highlighted the compound's effectiveness against strains that produce β-lactamase enzymes, which typically confer resistance to many β-lactam antibiotics. Its design aims to overcome these resistance mechanisms, making it a valuable option in clinical settings where traditional antibiotics fail.

Synthesis and Development

The synthesis of [6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5 involves several critical steps:

  • Starting Material : The synthesis often begins with ceftriaxone disodium.
  • Reaction Conditions : Controlled conditions are maintained to favor the formation of the desired stereoisomer while minimizing side reactions.
  • Purification : Techniques such as High Performance Liquid Chromatography (HPLC) are employed for purification.

Case Study 1: Efficacy Against Multi-drug Resistant Bacteria

A study published in a peer-reviewed journal evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial counts compared to control groups treated with standard antibiotics, showcasing its potential as a treatment alternative in resistant infections.

Case Study 2: Pharmacokinetics and Toxicology

Research assessing the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models. Toxicological evaluations indicated a low incidence of adverse effects at therapeutic doses, supporting its safety profile for further clinical development.

Mechanism of Action

The mechanism of action of [6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula : C₁₆H₁₇N₃O₄S.
  • Molar mass : 347.39 g/mol.
  • Predicted properties : Density (1.50 g/cm³), boiling point (727.4°C), pKa (3.12), indicating moderate solubility in aqueous environments .

Biological Activity: As a cephalosporin, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Its benzoylamino side chain may enhance Gram-positive activity, though specific spectrum data require further validation .

The following table summarizes structural and functional differences between the target compound and analogous cephalosporins:

Compound Key Structural Features Biological Activity Pharmacokinetic/Stability Properties
Target Compound 7-benzoylamino, 3-methyl Presumed Gram-positive focus; β-lactamase stability under investigation. Moderate solubility (pKa 3.12); no protein binding data reported.
(6R,7R)-Methyl 3-methyl-8-oxo-7-(2-phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (13a) 7-phenoxyacetamido, 3-methyl, ∆3:∆2 isomer ratio (8:1) Lower synthetic yield (31%) but isomer stability; activity against Mycobacterium spp. Semi-solid formulation; solubility data not specified.
SQ 14,359 7β-ureidoacetyl, 7-methoxy, 3-(1-methyltetrazolylthio)methyl Broad-spectrum, including β-lactamase-producing strains (e.g., Enterobacteriaceae). Enhanced β-lactamase resistance; sodium salt improves solubility.
FC5 7-(2-phenylacetamido), 3-coumarinyloxymethyl, 5,5-dioxide Targets metallo-β-lactamases (e.g., NDM-1); sulfone group enhances enzyme inhibition. Requires TFA/anisole for synthesis; stability in serum unconfirmed.
E1100 7-hydroxyimino, 3-carbamoyloxymethyl Dose-dependent pharmacokinetics in rats; non-linear clearance due to protein binding. Human serum protein binding: 90.8% at 1.91 μM, decreasing at higher concentrations.
Compound in 7-methoxyimino, 3-(triazinylsulfanyl)methyl Designed for extended-spectrum β-lactamase (ESBL) resistance; unconfirmed in vivo data. Structural complexity may limit oral bioavailability.
Key Findings from Comparative Analysis:

Side Chain Modifications: The benzoylamino group in the target compound contrasts with ureidoacetyl (SQ 14,359) and phenoxyacetamido (13a) side chains, which broaden antibacterial spectra . Methoxyimino groups (e.g., ) improve β-lactamase stability but may reduce oral absorption .

β-Lactamase Resistance: SQ 14,359 and FC5 exhibit enhanced resistance to serine- and metallo-β-lactamases, respectively, via side chain and sulfone modifications . The target compound’s benzoylamino group lacks confirmed β-lactamase inhibitory activity.

Pharmacokinetic Variability :

  • E1100 demonstrates concentration-dependent serum protein binding (82–91% in humans), affecting free drug availability and dose proportionality .
  • The target compound’s lower pKa (3.12) suggests better solubility than FC5 but inferior to sodium salts like SQ 14,359 .

Synthetic Challenges :

  • 13a and FC5 require complex synthesis (e.g., ∆3:∆2 isomer separation, TFA/anisole deprotection), reducing scalability .
  • The target compound’s simpler structure may offer manufacturing advantages but lacks efficacy data .

Biological Activity

The compound [6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5 , commonly referred to as Compound 5 , is a member of the thiazolidine class of antibiotics. This compound has garnered attention due to its potential biological activities, particularly its antibacterial properties and its role in inhibiting beta-lactamase enzymes.

Molecular Formula: C₁₅H₁₄N₂O₅S
Molar Mass: 334.35 g/mol
CAS Number: 71542-79-5
Appearance: Yellow solid
Solubility: Soluble in acetone, partially soluble in dichloromethane (DCM)

Compound 5 exhibits its biological activity primarily through inhibition of bacterial cell wall synthesis. It acts as a beta-lactam antibiotic, targeting penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall integrity. This action leads to cell lysis and death in susceptible bacteria.

Antibacterial Activity

Research has shown that Compound 5 displays significant antibacterial activity against a variety of gram-positive and gram-negative bacteria. The following table summarizes the antibacterial efficacy of Compound 5 against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Pseudomonas aeruginosa8 µg/mL
Streptococcus pneumoniae1 µg/mL

These findings indicate that Compound 5 is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Beta-Lactamase Inhibition

Compound 5 has also been investigated for its ability to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in many bacterial strains. In vitro studies demonstrated that Compound 5 can effectively inhibit both class A and class C beta-lactamases, making it a promising candidate for combination therapies aimed at overcoming antibiotic resistance.

Case Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A clinical study evaluated the effectiveness of Compound 5 in treating MRSA infections in a cohort of patients. The results indicated a significant reduction in bacterial load within 48 hours of treatment, with no adverse effects reported. This suggests that Compound 5 could be a viable option for treating resistant infections.

Case Study 2: Combination Therapy with Other Antibiotics

Another study explored the synergistic effects of Compound 5 when combined with other antibiotics such as vancomycin and ceftriaxone. The combination therapy showed enhanced antibacterial activity compared to monotherapy, highlighting the potential for using Compound 5 in multi-drug regimens to combat resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for producing this compound, and how can reaction conditions be optimized to enhance stereochemical purity?

  • Methodological Answer : Synthesis typically involves β-lactam ring formation via cyclization of a thiazolidine precursor. Key steps include introducing the benzoylamino group at the 7-position and optimizing stereochemistry using chiral catalysts or enzymatic resolution. For example, intermediates like 7-amino-3-cephem-4-carboxylic acid (a cephalosporin backbone) are modified under controlled pH (6.5–7.5) and low-temperature conditions (0–5°C) to preserve labile functional groups . Purity is validated using reversed-phase HPLC with UV detection at 254 nm.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Storage : -20°C in airtight, light-resistant containers to prevent hydrolysis of the β-lactam ring.
  • Solubility : Use anhydrous DMSO for dissolution; avoid aqueous buffers with high ionic strength to minimize degradation .
  • Handling : Conduct experiments under nitrogen atmosphere to reduce oxidative side reactions. Monitor stability via periodic LC-MS analysis for degradation products (e.g., ring-opened derivatives) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at pH 2.0 (simulating gastric fluid) and pH 7.4 (physiological buffer) at 40°C for 14 days. Analyze degradation kinetics using HPLC coupled with high-resolution mass spectrometry (HRMS) to identify byproducts like thiazine derivatives .
  • Data Interpretation : Compare half-life (t₁/₂) values across studies. Discrepancies often arise from differences in buffer composition or trace metal ion contamination, which catalyze hydrolysis.

Q. How does the benzoylamino substituent at the 7-position influence binding affinity to penicillin-binding proteins (PBPs) compared to other cephalosporins?

  • Methodological Answer :

  • Molecular Docking : Perform in silico simulations using PBP crystal structures (e.g., PBP3 from E. coli) to compare binding modes. The benzoylamino group may enhance hydrophobic interactions with the active site, increasing MIC values against Gram-negative pathogens .
  • Experimental Validation : Conduct MIC assays against β-lactamase-producing strains. Pair with circular dichroism (CD) spectroscopy to monitor conformational changes in PBPs upon binding .

Q. What synthetic routes mitigate challenges in achieving the 6α,7β stereochemical configuration, and how can enantiomeric excess be quantified?

  • Methodological Answer :

  • Stereochemical Control : Use Sharpless asymmetric epoxidation or enzymatic resolution (e.g., lipase-catalyzed acylation) to isolate the desired diastereomer. For example, highlights isomer separation via preparative HPLC with a chiral stationary phase (CSP) .
  • Quantification : Apply chiral GC-MS or NMR with europium-based shift reagents to determine enantiomeric excess (ee). Calibrate against known standards of the 6R,7R configuration .

Data Contradiction Analysis

Q. How do conflicting reports on the compound’s reactivity with β-lactamases inform resistance mechanism studies?

  • Methodological Answer :

  • Enzymatic Assays : Incubate the compound with purified β-lactamases (e.g., TEM-1 or CTX-M-15) and monitor hydrolysis via UV-Vis spectroscopy at 260 nm. Discrepancies in kinetic parameters (e.g., kₐₜ/Kₘ) may arise from assay conditions (e.g., enzyme purity or substrate concentration) .
  • Structural Insights : Use X-ray crystallography to compare the compound’s binding mode in β-lactamase vs. PBP targets. Modify the 3-methyl group to reduce steric hindrance with catalytic serine residues .

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